molecular formula C23H27N5O3 B11364689 N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-3-nitrobenzamide

N-{1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-3-nitrobenzamide

Cat. No.: B11364689
M. Wt: 421.5 g/mol
InChI Key: HDYFBSVYZUTQEM-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperidine moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Piperidine Moiety: This step involves the alkylation of the benzodiazole core with a piperidine derivative, such as 4-methylpiperidine.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the intermediate with 3-nitrobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The benzodiazole core can be hydrogenated to form a dihydrobenzodiazole derivative.

    Substitution: The piperidine moiety can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Amine Derivatives: From the reduction of the nitro group.

    Dihydrobenzodiazole Derivatives: From the hydrogenation of the benzodiazole core.

    Substituted Piperidine Derivatives: From the substitution reactions.

Scientific Research Applications

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Pharmacology: It can be studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with the active site of enzymes, while the piperidine moiety can enhance binding affinity. The nitrobenzamide group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine

Uniqueness

N-{1-ETHYL-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole core and the nitrobenzamide group makes it particularly interesting for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

N-[1-ethyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-3-nitrobenzamide

InChI

InChI=1S/C23H27N5O3/c1-3-27-21-8-7-18(24-23(29)17-5-4-6-19(13-17)28(30)31)14-20(21)25-22(27)15-26-11-9-16(2)10-12-26/h4-8,13-14,16H,3,9-12,15H2,1-2H3,(H,24,29)

InChI Key

HDYFBSVYZUTQEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=C1CN4CCC(CC4)C

Origin of Product

United States

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